3-Methylhex-2-en-1-ol
Description
Significance of Unsaturated Alcohols in Modern Organic Chemistry
Unsaturated alcohols are organic molecules that contain a hydroxyl (-OH) group and at least one carbon-carbon double or triple bond. This combination of functional groups imparts a unique reactivity, making them highly valuable intermediates in organic synthesis. Their double or triple bonds can undergo addition reactions, while the hydroxyl group can be involved in substitutions, eliminations, and oxidations. This dual reactivity allows for the construction of complex molecular architectures from simpler precursors.
In the realm of industrial chemistry, unsaturated alcohols are indispensable. They serve as building blocks for the production of a wide range of materials, including polymers, pharmaceuticals, fragrances, and agrochemicals. The ability to selectively transform the double bond or the alcohol functionality, or both, provides chemists with a versatile toolkit for creating new and valuable products.
Structural Characteristics and Isomeric Considerations of 3-Methylhex-2-en-1-ol (B1624107)
This compound is a seven-carbon unsaturated alcohol with the molecular formula C₇H₁₄O. Its structure features a hexene backbone with a methyl group at the third carbon and a hydroxyl group at the first carbon. The double bond is located between the second and third carbons.
A key structural feature of this compound is the potential for geometric isomerism due to the presence of the carbon-carbon double bond. The substituents on the double bond can be arranged in two different spatial orientations, leading to the existence of (E) and (Z) isomers, also known as trans and cis isomers, respectively. The (E) isomer, (2E)-3-methylhex-2-en-1-ol, has the higher priority groups on opposite sides of the double bond, while the (Z) isomer, (2Z)-3-methylhex-2-en-1-ol, has them on the same side. This isomeric difference can significantly impact the molecule's physical properties and biological activity.
Current Research Focuses and Academic Importance of this compound
Current research interest in this compound and related structures is multifaceted. One significant area of investigation is its role as a volatile organic compound (VOC). VOCs are chemical compounds that have a high vapor pressure at ordinary room temperature, and their study is crucial in fields ranging from atmospheric chemistry to biology.
Notably, derivatives and structural analogs of this compound have been identified in the context of pheromone research. For instance, the structurally similar compound 3-methylcyclohex-2-en-1-ol acts as an anti-aggregative pheromone in certain beetle species, highlighting the potential for these types of molecules to mediate chemical communication in insects. medchemexpress.com Furthermore, studies have detected related compounds in human axillary sweat, suggesting a potential role in human chemical signaling and odor.
The synthesis of specific isomers of this compound is also of academic interest, as it presents challenges and opportunities for the development of stereoselective synthetic methodologies. The ability to produce one isomer preferentially over the other is crucial for studying their distinct biological activities.
Interactive Data Tables
Below are interactive tables detailing some of the known properties and spectroscopic data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₄O |
| Molecular Weight | 114.19 g/mol |
| IUPAC Name | This compound |
| CAS Number (unspecified isomer) | 70771-72-1 sigmaaldrich.com |
| CAS Number ((E)-isomer) | 30801-96-8 |
| CAS Number ((Z)-isomer) | 30804-76-3 |
Table 2: Spectroscopic Data for (E)-3-Methylhex-2-en-1-ol
| Spectroscopy Type | Data |
| ¹³C NMR | Spectra available in public databases. |
| ¹H NMR | Spectra available in public databases. |
| Mass Spectrometry (MS) | Key fragments and patterns are available in spectral libraries. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H and C=C stretching are observable. |
Note: Specific peak values and full spectra can be accessed through chemical databases such as PubChem and ChemSpider using the provided CAS numbers.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylhex-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-4-7(2)5-6-8/h5,8H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWCTBJSFBLMOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021612 | |
| Record name | 3-Methylhex-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70771-72-1 | |
| Record name | 3-Methylhex-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylhex-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Approaches for 3 Methylhex 2 En 1 Ol
Synthesis via Alkyne Reduction
A prominent strategy for the synthesis of alkenols like 3-methylhex-2-en-1-ol (B1624107) involves the partial reduction of a corresponding alkyne precursor. This method offers a direct route to the desired alkene functionality.
Selective Hydrogenation of Alkynols (e.g., 3-methylhex-3-yn-1-ol and related structures)
The selective hydrogenation of an alkynol, such as 3-methylhex-3-yn-1-ol, is a common and effective method for producing this compound. This process typically involves the use of a catalyst that facilitates the addition of hydrogen across the triple bond, leading to the formation of a double bond. The choice of catalyst and reaction conditions is crucial for achieving high selectivity for the desired alkene over complete reduction to the alkane.
One widely used catalytic system for this transformation is a palladium-based catalyst. For instance, the hydrogenation of 3-hexyn-1-ol (B147329) to (Z)-3-hexen-1-ol, a structurally related compound, is often carried out using Lindlar-type catalysts, which are palladium catalysts partially deactivated with lead. perfumerflavorist.com This "poisoning" of the catalyst prevents over-reduction to the corresponding alkane. perfumerflavorist.com Similar strategies can be applied to the synthesis of this compound. The reaction is typically conducted under a hydrogen atmosphere at controlled temperature and pressure. perfumerflavorist.commdpi.com
For example, the selective semihydrogenation of 3-hexyn-1-ol has been studied in detail, investigating various parameters such as the catalyst preparation, substrate-to-catalyst ratio, temperature, and solvent to optimize the yield of the (Z)-alkenol. mdpi.com These findings provide valuable insights for the analogous synthesis of this compound from 3-methylhex-3-yn-1-ol.
| Precursor | Catalyst System | Product | Key Features |
| 3-methylhex-3-yn-1-ol | Palladium-based (e.g., Lindlar catalyst) | This compound | Selective reduction of alkyne to alkene. |
| 3-hexyn-1-ol | Pd/CaCO3 (Lindlar) | (Z)-3-hexen-1-ol | High selectivity for the cis-alkene. perfumerflavorist.com |
| 3-hexyn-1-ol | Pd/Al2O3 with Cu | (Z)-3-hexen-1-ol | Control over chemo- and stereoselectivity. mdpi.com |
Carbon-Carbon Bond Formation Reactions
Building the carbon framework of this compound can be accomplished through powerful carbon-carbon bond-forming reactions. These methods often involve the coupling of smaller, readily available starting materials.
Utility of Grignard Reagents and Aldol (B89426) Condensations in Unsaturated Alcohol Synthesis
Grignard Reagents: Grignard reagents, with the general formula R-Mg-X, are potent nucleophiles widely used in organic synthesis to form new carbon-carbon bonds. wikipedia.org In the context of synthesizing unsaturated alcohols, a Grignard reagent can be reacted with an appropriate electrophile, such as an aldehyde or ketone. For the synthesis of a hexenol skeleton, this could involve the addition of a Grignard reagent to an unsaturated aldehyde or ketone, or the reaction of an unsaturated Grignard reagent with a carbonyl compound. The versatility of Grignard reactions makes them a cornerstone in the construction of complex organic molecules. masterorganicchemistry.com
Aldol Condensations: The aldol condensation is another fundamental carbon-carbon bond-forming reaction that is instrumental in the synthesis of α,β-unsaturated carbonyl compounds, which can then be reduced to the corresponding unsaturated alcohols. wikipedia.orglibretexts.orgsrmist.edu.in This reaction involves the enolate of an aldehyde or ketone reacting with another carbonyl compound to form a β-hydroxy carbonyl compound, which can then be dehydrated to yield the α,β-unsaturated product. libretexts.orgsigmaaldrich.com For instance, a crossed aldol condensation between two different aldehydes or ketones could be strategically employed to construct the carbon backbone of 3-methylhex-2-enal (B13773585), a direct precursor to this compound upon reduction. smolecule.com
| Reaction Type | Reactants | Intermediate/Product | Significance |
| Grignard Reaction | Grignard Reagent (R-MgX) + Aldehyde/Ketone | Alcohol | Forms C-C bonds and introduces a hydroxyl group. wikipedia.orgmasterorganicchemistry.com |
| Aldol Condensation | Aldehyde/Ketone + Enolate | β-hydroxy aldehyde/ketone → α,β-unsaturated aldehyde/ketone | Creates C-C bonds and leads to unsaturated systems. wikipedia.orglibretexts.org |
Retrosynthetic Analysis for the Elaboration of Hexenol Skeletons
Retrosynthetic analysis is a powerful strategy for planning the synthesis of a target molecule by working backward from the final product to simpler, commercially available starting materials. egrassbcollege.ac.inias.ac.inmsu.edu This process involves "disconnections" of chemical bonds that correspond to reliable forward synthetic reactions. egrassbcollege.ac.in
For a hexenol skeleton like this compound, a retrosynthetic approach might involve the following disconnections:
Functional Group Interconversion (FGI): The primary alcohol in the target molecule can be envisioned as arising from the reduction of an aldehyde or a carboxylic acid derivative. This leads back to (E)-3-methylhex-2-enal or a related ester.
C-C Bond Disconnection: The carbon skeleton can be broken down into smaller fragments. For example, a disconnection of the C3-C4 bond in a precursor like 3-methylhex-2-enal could suggest an aldol-type reaction between propanal and butanal as a potential synthetic route. Alternatively, a disconnection adjacent to the double bond might point towards a Wittig reaction or a similar olefination strategy.
This systematic approach allows for the identification of multiple synthetic pathways, enabling the chemist to choose the most efficient and practical route based on available starting materials and reaction yields. slideshare.net
Stereoselective and Enantioselective Synthetic Routes
Controlling the stereochemistry of the double bond and any chiral centers is a critical aspect of modern organic synthesis. For this compound, this primarily involves controlling the geometry of the C2=C3 double bond.
Hydroboration-Oxidation of Alkenes and Stereochemical Control (e.g., (E)-3-methylhex-3-ene as a precursor)
The hydroboration-oxidation of an alkene is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond, yielding an alcohol. brainly.com The stereochemistry of this reaction is syn-addition, meaning the boron and hydrogen atoms add to the same face of the double bond. This stereospecificity can be exploited to control the stereochemistry of the resulting alcohol.
Starting with a precursor like (E)-3-methylhex-3-ene, hydroboration followed by oxidation would lead to the formation of an alcohol. pearson.combartleby.com The regioselectivity of the hydroboration step would place the hydroxyl group on the less substituted carbon of the original double bond. The stereochemistry of the starting alkene ((E) or (Z)-3-methylhex-3-ene) will influence the stereochemical outcome of the product, potentially leading to the formation of diastereomers. brainly.combrainly.com Careful selection of the starting alkene and the hydroborating agent can allow for a degree of stereochemical control in the synthesis of related hexenol structures.
| Precursor | Reaction | Product(s) | Stereochemical Outcome |
| (E)-3-methylhex-3-ene | Hydroboration-Oxidation | Isomeric alcohols | The stereochemistry of the starting alkene influences the product's stereochemistry. brainly.compearson.com |
| (Z)-3-methylhex-3-ene | Hydroboration-Oxidation | Diastereomeric alcohols | The syn-addition of the borane (B79455) and subsequent oxidation dictate the final stereoisomers. brainly.combartleby.com |
Enzymatic Kinetic Resolution of Racemic Allylic Alcohols
Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture. This method leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the two.
In the context of racemic allylic alcohols, lipases are widely used to catalyze enantioselective acylation or transesterification. researchgate.netmdpi.com The enzyme selectively acylates one enantiomer of the alcohol at a much higher rate than the other. mdpi.com This results in a mixture of an acylated enantiomer (ester) and the unreacted, enantiomerically enriched alcohol. These can then be separated by standard chromatographic techniques.
Lipase (B570770) PS-30 is one such enzyme that has been successfully used for the kinetic resolution of various racemic allylic alcohols through stereoselective acylation. researchgate.net Another commonly used lipase is Novozym 435, derived from Candida antarctica, which has demonstrated high efficiency and enantioselectivity in the acylation of racemic secondary allylic alcohols. researchgate.net For instance, the resolution of (±)-5-methylhex-1-en-3-ol, a structural isomer of our target compound, was effectively achieved with Novozym 435, yielding both the ester and the remaining alcohol with high enantiomeric excess. researchgate.net
To enhance the efficiency of kinetic resolution beyond the 50% theoretical yield for a single enantiomer, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. mdpi.comnih.gov This is often achieved by using a metal catalyst, such as a ruthenium or vanadium complex, in conjunction with the lipase. mdpi.comnih.govjst.go.jp The metal catalyst continuously converts the less reactive alcohol enantiomer into its opposite, allowing the enzyme to theoretically convert the entire racemic starting material into a single, enantiomerically pure product. mdpi.com
Table 1: Enzymes and Conditions for Kinetic Resolution of Allylic Alcohols
| Enzyme | Reaction Type | Key Features | Reference |
| Lipase PS-30 | Stereoselective acylation | Effective for resolving racemic allylic alcohols. | researchgate.net |
| Novozym 435 (Candida antarctica lipase B) | Enantioselective transesterification | Highly effective and enantioselective for secondary allylic alcohols. | researchgate.net |
| Lipase-Ruthenium Complex | Dynamic Kinetic Resolution | Combines enzymatic resolution with in-situ racemization to exceed 50% yield. | nih.gov |
| Lipase-Vanadium Compound | Dynamic Kinetic Resolution | Another metal-enzyme combination for DKR of allylic alcohols. | jst.go.jp |
Asymmetric Catalytic Approaches (e.g., Sharpless Asymmetric Dihydroxylation on related unsaturated systems)
Asymmetric catalytic methods provide a direct route to enantiomerically enriched molecules from prochiral starting materials. One of the most renowned of these methods is the Sharpless Asymmetric Dihydroxylation, which converts alkenes to chiral vicinal diols with high enantioselectivity. wikipedia.orgorganic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand. wikipedia.orgalfa-chemistry.com The choice of ligand, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) derivatives, dictates which face of the alkene is hydroxylated, thus controlling the stereochemical outcome. wikipedia.org
While not a direct synthesis of this compound, the Sharpless dihydroxylation can be applied to related unsaturated systems. The resulting chiral diol can then be further transformed into the desired allylic alcohol through a series of chemical modifications. The reaction is known for its high site selectivity, typically reacting with the most electron-rich double bond in a polyunsaturated substrate. wikipedia.org Commercially available pre-packaged reagent mixtures, known as AD-mix-α (containing a DHQ ligand) and AD-mix-β (containing a DHQD ligand), have made this reaction highly accessible and reliable. alfa-chemistry.com
The mechanism involves the formation of a complex between osmium tetroxide and the chiral ligand, which then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate. wikipedia.org Subsequent hydrolysis releases the chiral diol and the reduced osmium species, which is then re-oxidized by a stoichiometric oxidant like potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO) to complete the catalytic cycle. wikipedia.orgorganic-chemistry.org
Table 2: Key Components of Sharpless Asymmetric Dihydroxylation
| Component | Function | Examples | Reference |
| Catalyst | Osmium Tetroxide (OsO₄) | Primary catalytic species for dihydroxylation. | wikipedia.org |
| Chiral Ligand | Dihydroquinidine (DHQD) or Dihydroquinine (DHQ) derivatives | Induces enantioselectivity. | wikipedia.orgalfa-chemistry.com |
| Stoichiometric Oxidant | Potassium ferricyanide (K₃Fe(CN)₆), NMO | Regenerates the osmium catalyst. | wikipedia.orgorganic-chemistry.org |
| Additive | Methanesulfonamide (CH₃SO₂NH₂) | Can improve reaction efficiency and enantioselectivity. | wikipedia.org |
Alternative and Emerging Synthetic Protocols
Beyond the more established methods, a range of alternative and developing synthetic strategies can be applied or adapted for the synthesis of this compound.
A straightforward approach to synthesizing allylic alcohols is the reduction of the corresponding α,β-unsaturated esters. researchgate.netresearchgate.net For the synthesis of this compound, a suitable precursor would be a methyl or ethyl ester of 3-methylhex-2-enoic acid. The reduction of 2-methylhex-5-enoic acid methyl ester to 2-methylhex-5-en-1-ol (B13423671) has been documented using reducing agents like lithium aluminum hydride (LiAlH₄). A similar strategy could be envisioned for this compound.
Various reducing agents can be employed for this transformation. Diisobutylaluminium hydride (DIBAL-H) is a common choice for the reduction of esters to alcohols. google.com A combination of LiAlH₄ with benzyl (B1604629) chloride (BnCl) has also been reported as an efficient method for converting α,β-unsaturated esters to their corresponding allylic alcohols under mild conditions. researchgate.net Sodium borohydride (B1222165) (NaBH₄), typically unreactive towards esters, can be effective in mixed solvent systems like tetrahydrofuran-methanol. researchgate.net Biocatalytic systems using carboxylic acid reductases (CARs) in combination with other enzymes like glucose dehydrogenase (GDH) also present a green chemistry approach to reduce unsaturated carboxylic acids to allylic alcohols. rsc.orgrsc.org
An alternative synthetic route involves the epoxidation of an appropriate alkene followed by subsequent chemical transformations. For instance, the epoxidation of a 3-methylhexene isomer could yield a 3-methylhexene oxide. This epoxide could then potentially be opened and rearranged to form the target allylic alcohol.
A related strategy involves an enantioselective enone epoxidation followed by a Wharton-reaction sequence. pnas.orgpnas.org This one-pot protocol can construct optically active allylic alcohols from readily available enones. pnas.orgpnas.org The process starts with the organocatalytic epoxidation of an enone, which then undergoes a rearrangement in the presence of hydrazine (B178648) to yield the allylic alcohol. pnas.orgpnas.org This method is notable for its ability to generate stereogenic allylic centers, including quaternary ones, with high enantioselectivity. pnas.orgpnas.org
The Williamson ether synthesis is a classic method for forming ethers from an alkoxide and an alkyl halide via an SN2 reaction. masterorganicchemistry.comwikipedia.org While this reaction directly produces an ether, not an alcohol, it is a fundamental transformation in organic synthesis that can be used to modify molecules with similar structural features. masterorganicchemistry.comwikipedia.org
For example, if a related diol or a molecule with a suitable leaving group were synthesized, the Williamson ether synthesis could be employed to introduce or modify other parts of the molecule. The reaction works best with primary alkyl halides and can be used to protect alcohol functional groups during a multi-step synthesis. masterorganicchemistry.comwikipedia.org The reaction involves deprotonating an alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide. wikipedia.orgyoutube.com
Building complex molecules from simple, readily available carbon sources like acetylene (B1199291) is a fundamental strategy in organic synthesis. The synthesis of a related compound, 3-methylhex-4-yn-3-ol, has been described starting from acetylene. vaia.com The general approach involves the deprotonation of a terminal alkyne with a strong base like sodium amide to form an acetylide ion. This acetylide then acts as a nucleophile, attacking an appropriate electrophile, such as a ketone or aldehyde. vaia.com
For instance, to synthesize 3-methylhex-4-yn-3-ol, acetylene is first deprotonated and then reacted with methyl iodide to form propyne (B1212725). The propyne is then deprotonated to form a propynilide ion, which subsequently attacks butan-2-one to yield the target alkynol. vaia.com A similar retrosynthetic analysis could be applied to devise a pathway to this compound, likely involving the synthesis of a related alkynol which is then stereoselectively reduced to the allylic alcohol.
Chemical Reactivity and Mechanistic Investigations of 3 Methylhex 2 En 1 Ol
Oxidation Pathways
The primary alcohol group in 3-Methylhex-2-en-1-ol (B1624107) is susceptible to oxidation, yielding either an unsaturated aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Reduction Processes
The unsaturated nature of this compound allows for reduction reactions, specifically targeting the alkene moiety to produce a saturated alcohol.
Hydrogenation of the Alkene Moiety to Saturated Alcohols
The carbon-carbon double bond in this compound can be selectively reduced to a single bond through catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum dioxide (PtO₂), or Raney nickel. The reaction is usually carried out in a suitable solvent, such as ethanol or ethyl acetate, under pressure. This addition of hydrogen across the double bond converts the unsaturated allylic alcohol into its corresponding saturated alcohol, 3-methylhexan-1-ol, without affecting the primary alcohol group.
| Starting Material | Reagent(s) | Product | Product Class |
|---|---|---|---|
| This compound | H₂, Pd/C (or PtO₂, Raney Ni) | 3-Methylhexan-1-ol | Saturated Alcohol |
Substitution Reactions at the Hydroxyl Group
The hydroxyl group of this compound can be replaced by other functional groups through substitution reactions. These reactions are characteristic of alcohols and are crucial for further synthetic modifications.
Common substitution reactions include conversion to allylic halides and esterification. The conversion of allylic alcohols to their corresponding chlorides or bromides can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), respectively. These reagents are often preferred over hydrohalic acids to avoid potential carbocation rearrangements. The mechanism typically involves the formation of an intermediate chlorosulfite or phosphite ester, which then undergoes an intramolecular Sₙ2-type reaction to yield the allylic halide. Care must be taken as allylic systems can sometimes undergo rearrangement (Sₙ2' reaction), although specific methods have been developed to minimize this. acs.org
Esterification, the reaction with a carboxylic acid or its derivative to form an ester, is another key substitution reaction. This can be performed under acidic conditions (Fischer esterification) or through reaction with more reactive acyl chlorides or anhydrides in the presence of a base. Modern methods often employ transition-metal catalysts, such as palladium or iridium complexes, to facilitate the allylic esterification under mild conditions. acs.orgrsc.org
| Reaction Type | Typical Reagent(s) | Product Type |
|---|---|---|
| Conversion to Allylic Chloride | Thionyl chloride (SOCl₂) | Allylic Chloride |
| Conversion to Allylic Bromide | Phosphorus tribromide (PBr₃) | Allylic Bromide |
| Esterification | Carboxylic acid (R-COOH) + Acid catalyst | Allylic Ester |
Electrophilic and Nucleophilic Additions to the Unsaturated System
The double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles. These reactions often proceed through carbocation intermediates, which can be prone to rearrangements.
Carbocation Intermediates and Rearrangements in Reaction Mechanisms
In the presence of a strong acid (e.g., HBr), the double bond of this compound can be protonated. According to Markovnikov's rule, the proton will add to the less substituted carbon of the double bond (C2), leading to the formation of a carbocation at the more substituted carbon (C3). In this case, a relatively stable tertiary carbocation is formed. This carbocationic intermediate is planar and can be attacked by a nucleophile, such as the bromide ion, from either face, leading to the formation of an addition product (3-bromo-3-methylhexan-1-ol).
Furthermore, allylic alcohols can undergo acid-catalyzed rearrangements where the hydroxyl group is lost as a water molecule, forming an allylic carbocation. This delocalized cation can then be attacked by a nucleophile at different positions, potentially leading to a mixture of products. The stability of the intermediate carbocation is a key factor in determining the reaction pathway and the structure of the final product(s). These rearrangements are a common feature in the chemistry of allylic systems under acidic conditions. rit.eduwikipedia.org
| Starting Material | Reagent | Key Intermediate | Potential Product |
|---|---|---|---|
| This compound | HBr | Tertiary Carbocation (at C3) | 3-Bromo-3-methylhexan-1-ol |
Regioselectivity and Stereochemical Outcomes of Addition Reactions
Addition reactions to the double bond of this compound are influenced by both electronic and steric factors, as well as the directing effects of the allylic hydroxyl group. The trisubstituted nature of the alkene generally dictates the regioselectivity of electrophilic additions, while the hydroxyl group can play a significant role in the stereochemical outcome, particularly in reactions involving metal catalysts or borane (B79455) reagents.
One of the most well-studied and predictable addition reactions is hydroboration-oxidation, which results in the anti-Markovnikov addition of water across the double bond. For this compound, this reaction is expected to proceed with high regioselectivity, with the boron atom adding to the less substituted carbon of the double bond (C2) and the hydrogen atom adding to the more substituted carbon (C3). Subsequent oxidation with hydrogen peroxide replaces the boron with a hydroxyl group, yielding 3-methylhexane-1,2-diol.
The stereochemistry of the hydroboration-oxidation of allylic alcohols is often subject to diastereoselection due to the influence of the existing hydroxyl group. The reaction typically proceeds via a syn-addition of the H and BH2 groups to the same face of the double bond. The directing effect of the allylic hydroxyl group can favor the approach of the borane reagent from a specific face of the alkene, leading to the preferential formation of one diastereomer. This is often rationalized by models that consider the minimization of allylic strain in the transition state. stackexchange.com While specific experimental data for this compound is not extensively reported, the hydroboration-oxidation of similar allylic alcohols demonstrates a high degree of stereocontrol.
For instance, the hydroboration of (Z)-3-methylhex-3-ene, a structurally related alkene, leads to the formation of two stereoisomeric alcohols due to the creation of a new chiral center. pearson.com The reaction proceeds via syn-addition to the double bond. pearson.com In the case of this compound, two chiral centers would be present in the diol product, and the relative stereochemistry would be influenced by the geometry of the starting alkene (E or Z) and the directing effect of the alcohol.
Below is an illustrative data table summarizing the expected outcomes for the hydroboration-oxidation of this compound based on established principles for similar allylic alcohols.
| Reaction | Reagents | Major Product | Regioselectivity | Stereochemistry |
|---|---|---|---|---|
| Hydroboration-Oxidation | 1. BH3·THF 2. H2O2, NaOH | 3-Methylhexane-1,2-diol | Anti-Markovnikov (OH adds to C2) | Syn-addition, diastereoselective |
Esterification and Transesterification Reactions
The primary hydroxyl group of this compound readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. These reactions are fundamental in modifying the physical and chemical properties of the alcohol, often to produce fragrances or other specialty chemicals. Esterification can be catalyzed by acids (e.g., sulfuric acid, p-toluenesulfonic acid) or can be achieved under milder conditions using coupling agents.
Enzymatic esterification, particularly using lipases, has emerged as a powerful method for the synthesis of esters under mild and selective conditions. Lipases are highly effective catalysts for the esterification of primary alcohols. scielo.br These reactions are often performed in non-aqueous solvents to shift the equilibrium towards ester formation. nih.gov The high chemo- and regioselectivity of lipases allows for the specific esterification of the primary alcohol in this compound, even in the presence of other sensitive functional groups.
Transesterification, the conversion of one ester to another, can also be employed with this compound. This can involve the reaction of the alcohol with an existing ester in the presence of an acid or base catalyst, or more commonly, through enzyme catalysis. Lipase-catalyzed transesterification is particularly advantageous for its high selectivity and mild reaction conditions. researchgate.net For example, vinyl esters are often used as acyl donors in lipase-catalyzed transesterification due to the irreversible nature of the reaction, as the leaving vinyl alcohol tautomerizes to acetaldehyde. acs.org
The kinetic resolution of racemic allylic alcohols via lipase-catalyzed transesterification is a well-established strategy for the preparation of enantiomerically enriched alcohols and esters. mdpi.com While this compound itself is achiral, this methodology is highly relevant to structurally similar chiral allylic alcohols.
The following table provides a summary of representative esterification reactions involving allylic alcohols, which are analogous to the expected reactivity of this compound.
| Reaction Type | Catalyst/Reagents | Acyl Donor | Product Type | Key Features |
|---|---|---|---|---|
| Fischer Esterification | H2SO4 | Carboxylic Acid (e.g., Acetic Acid) | 3-Methylhex-2-en-1-yl acetate | Equilibrium process, requires water removal. |
| Lipase-Catalyzed Esterification | Immobilized Lipase (B570770) (e.g., Novozym 435) | Fatty Acid (e.g., Oleic Acid) | 3-Methylhex-2-en-1-yl oleate | High selectivity, mild conditions, often in organic solvent. scielo.br |
| Lipase-Catalyzed Transesterification | Immobilized Lipase (e.g., Lipase PS) | Vinyl Propionate | 3-Methylhex-2-en-1-yl propionate | Irreversible, high conversion. mdpi.com |
Polymerization Potential of Unsaturated Alcohol Systems
The presence of a double bond in this compound suggests the potential for this compound to act as a monomer in polymerization reactions. As an allylic alcohol, its polymerization behavior is expected to be analogous to that of allyl alcohol itself. The radical polymerization of allylic monomers is generally challenging. The primary reason for this is the prevalence of degradative chain transfer to the monomer. In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This results in the termination of the growing polymer chain and the formation of a stable, resonance-delocalized allylic radical. This new radical is generally less reactive and less efficient at initiating a new polymer chain. Consequently, the direct polymerization of allylic alcohols often leads to the formation of low molecular weight oligomers rather than high molecular weight polymers.
To overcome these challenges, several strategies have been developed for the polymerization of unsaturated alcohols. One approach is copolymerization, where the allylic alcohol is incorporated into a polymer chain with a more reactive comonomer, such as a vinyl monomer. mdpi.com This allows for the introduction of hydroxyl functionality into the resulting copolymer.
Another strategy involves the chemical modification of the hydroxyl group prior to polymerization. For instance, the alcohol can be converted to an ester or ether, which may alter its polymerization characteristics. Subsequent to polymerization, the original hydroxyl group can be regenerated by hydrolysis if desired.
While specific studies on the polymerization of this compound are not widely reported, the general principles of allylic monomer polymerization provide a framework for understanding its potential in this context. The steric hindrance around the double bond due to the methyl group at the 3-position might also influence its reactivity in polymerization compared to unsubstituted allyl alcohol.
Applications of 3 Methylhex 2 En 1 Ol in Organic Synthesis
Role as a Key Building Block for Complex Organic Molecules
In the field of organic synthesis, "building blocks" are relatively simple molecules that can be assembled into more complex structures. 3-Methylhex-2-en-1-ol (B1624107), with its C7 isoprenoid-like skeleton, serves as such a unit, particularly in the construction of terpenes and terpenoid-related structures nih.gov. Terpenes are a large and diverse class of natural products built from isoprene (B109036) (C5H8) units nih.gov. The structure of this compound provides a functionalized seven-carbon framework that can be elaborated upon through various chemical reactions.
The reactivity of its functional groups allows for chain extension, cyclization, and functional group interconversion, which are fundamental strategies for building complex molecular architectures. Allylic alcohols are highly versatile building blocks in organic synthesis and the pharmaceutical industry nih.govsltchemicals.com. The hydroxyl group can be transformed into a better leaving group for substitution reactions or used as a directing group for stereoselective transformations of the nearby double bond. The double bond can undergo a variety of addition reactions. These reactions enable chemists to introduce new functional groups and build up the carbon skeleton.
Table 1: Representative Reactions for Increasing Molecular Complexity
| Reaction Type | Reagents | Product Type | Significance |
|---|---|---|---|
| Epoxidation | m-CPBA, t-BuOOH | Epoxide | Creates a reactive three-membered ring for further nucleophilic attack. |
| Esterification | Carboxylic Acid, Acid Catalyst | Ester | Modifies functionality, often used in fragrance synthesis or as a protecting group. |
| guidechem.comguidechem.com-Sigmatropic Rearrangement | Orthoester, Acid Catalyst | γ,δ-Unsaturated Ester | Forms a new C-C bond and shifts functionality along the carbon chain. wikipedia.orglibretexts.org |
| Substitution (SN2') | e.g., HBr | Allylic Halide | Introduces a leaving group for subsequent C-C bond formation. |
| Oxidation | PCC, MnO2 | α,β-Unsaturated Aldehyde | Converts the primary alcohol to an aldehyde, a key functional group for C-C bond formation. |
Utility as an Intermediate in the Synthesis of Specialty Chemicals
Beyond its role in building discrete complex molecules, this compound serves as an intermediate in the synthesis of specialty chemicals, such as functionalized monomers and oligomers. Allyl ethers that contain a free hydroxyl group, known as allyloxyalcohols, are valuable chemicals for many environmentally friendly industrial applications, including the synthesis of polymers mdpi.com.
The hydroxyl group of this compound can react with an allyl halide via a Williamson-type ether synthesis to produce a molecule containing two allyl groups mdpi.com. More directly, it can be used to introduce the 3-methylhex-2-enyl group into other molecules via etherification. The resulting products, containing one or more double bonds, can act as monomers or cross-linking agents in polymerization reactions. This pathway allows for the creation of specialty polymers with tailored properties, such as specific thermal characteristics or surface functionalities.
Table 2: Hypothetical Pathway to a Functional Monomer
| Step | Starting Material | Reagent | Intermediate/Product | Application |
|---|---|---|---|---|
| 1. Etherification | This compound | NaH, then Acryloyl chloride | 3-Methylhex-2-enyl acrylate (B77674) | Functional Monomer |
| 2. Polymerization | 3-Methylhex-2-enyl acrylate | AIBN (Initiator) | Poly(3-methylhex-2-enyl acrylate) | Specialty Polymer (e.g., for coatings, adhesives) |
Precursor in Fragrance and Flavor Molecule Synthesis
The most significant industrial application of this compound is in the synthesis of molecules used in the fragrance and flavor industry. Its inherent structure, combined with its potential for transformation into pleasant-smelling esters and other derivatives, makes it a valuable precursor.
Two primary reaction types are employed for this purpose: esterification and sigmatropic rearrangements.
Esterification: The direct reaction of this compound with various carboxylic acids yields esters. Many simple esters have characteristic fruity or floral scents and are foundational components in perfume and flavor formulations nih.gov. For example, reacting this compound with butyric acid would produce 3-methylhex-2-enyl butyrate, a compound expected to possess a distinct fruity aroma guidechem.com.
Table 3: Potential Fragrance Esters from this compound
| Carboxylic Acid | Resulting Ester | Potential Fragrance Profile |
|---|---|---|
| Acetic Acid | 3-Methylhex-2-enyl acetate | Green, fruity, slightly floral |
| Butyric Acid | 3-Methylhex-2-enyl butyrate | Fruity, sweet |
| Propionic Acid | 3-Methylhex-2-enyl propionate | Fruity, rum-like |
Johnson-Claisen Rearrangement: A more sophisticated approach involves the Johnson-Claisen rearrangement, which is a powerful carbon-carbon bond-forming reaction wikipedia.orgsynarchive.com. This reaction transforms an allylic alcohol into a γ,δ-unsaturated ester by heating it with an orthoester (like triethyl orthoacetate) in the presence of a weak acid catalyst, such as propionic acid wikipedia.orglibretexts.org. This guidechem.comguidechem.com-sigmatropic rearrangement extends the carbon chain by two atoms and repositions the functional groups, leading to entirely new molecules with unique and often valuable olfactory properties tcichemicals.com. This method is a cornerstone for creating complex fragrance ingredients from simpler allylic alcohols.
Table 4: The Johnson-Claisen Rearrangement of this compound
| Reactants | Catalyst | Key Transformation | Product |
|---|
This reaction is highly valued because it reliably generates specific stereoisomers and modifies the molecular structure in a predictable way, allowing for the targeted synthesis of novel fragrance compounds.
Investigations into Structural Analogues and Derivatives of 3 Methylhex 2 En 1 Ol
Synthesis and Reactivity of Modified Structures
The modification of the 3-methylhex-2-en-1-ol (B1624107) backbone allows for the creation of a diverse range of molecules with tailored properties. The synthesis of these new structures often leverages the inherent reactivity of the allylic alcohol and the alkene functional groups.
Halogenated Derivatives (e.g., (E)-6-bromo-3-methylhex-2-en-1-ol)
Halogenated derivatives of this compound are valuable synthetic intermediates. The introduction of a halogen atom, typically at the allylic or terminal position, provides a reactive handle for subsequent substitution or coupling reactions.
Synthesis: The synthesis of compounds like (E)-6-bromo-3-methylhex-2-en-1-ol often involves radical allylic halogenation. This method is preferred because it selectively substitutes a hydrogen on a carbon adjacent to the double bond, preserving the alkene functionality. The reaction typically employs a reagent that can provide a low concentration of bromine, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like UV light or a peroxide. libretexts.org The stability of the resulting allylic radical intermediate is the driving force for the selectivity of this reaction over addition to the double bond. libretexts.org The general order of reactivity for radical substitution is Allylic > tertiary > secondary > primary, which underscores the favorability of this position. unacademy.com
Reactivity: Allylic halides are known to be highly reactive substrates for both SN1 and SN2 substitution reactions. youtube.com The C-Br bond in (E)-6-bromo-3-methylhex-2-en-1-ol can be readily displaced by nucleophiles, making it a versatile precursor for introducing a wide array of functional groups at the terminal position of the hexene chain. The reactivity is enhanced by the ability of the adjacent double bond to stabilize either a carbocation intermediate (in SN1) or the transition state (in SN2). youtube.com Other reactions involving allylic alcohols include tandem oxidation/halogenation sequences, although these are more common for aryl allylic alcohols, and regio- and stereoselective haloazidations, which can introduce both a halogen and an azide (B81097) group across the double bond. acs.orgnih.gov
Alkoxy and Silylated Ether Analogues (e.g., tert-butyldiphenylsilyl ethers)
The hydroxyl group of this compound can be converted into an ether, most commonly a silylated ether, which serves as a protecting group in multi-step syntheses. The tert-butyldiphenylsilyl (TBDPS) group is particularly notable for its stability. wikipedia.org
Synthesis: The formation of a TBDPS ether is achieved by reacting the alcohol with tert-butyldiphenylsilyl chloride (TBDPSCl). The reaction is typically carried out in the presence of a mild base, which acts as a catalyst and neutralizes the HCl byproduct. Common conditions involve using a base like imidazole (B134444) or 2,6-lutidine in a solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (CH₂Cl₂). wikipedia.orgsynarchive.com The steric bulk of the TBDPS group means that it selectively protects less hindered primary alcohols over more hindered secondary or tertiary ones. wikipedia.org
Reactivity and Stability: TBDPS ethers exhibit significantly greater stability towards acidic conditions compared to other common silyl (B83357) ethers (like trimethylsilyl (B98337) or tert-butyldimethylsilyl ethers) and other protecting groups like trityl or tetrahydropyranyl ethers. wikipedia.orgcdnsciencepub.com This robustness allows for chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl group. cdnsciencepub.com Deprotection, or the cleavage of the silyl ether to regenerate the alcohol, is typically accomplished by treatment with a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid (HF), which form a very strong Si-F bond. synarchive.comharvard.edu
| Process | Reagents | Typical Solvents | Reference |
|---|---|---|---|
| Protection (Silylation) | TBDPSCl, Imidazole | DMF, CH₂Cl₂ | synarchive.com |
| Protection (Silylation) | TBDPSCl, Et₃N, DMAP | CH₂Cl₂ | synarchive.com |
| Deprotection (Desilylation) | Tetrabutylammonium fluoride (TBAF) | THF | synarchive.com |
| Deprotection (Desilylation) | Hydrofluoric acid (HF) | Acetonitrile (MeCN), Water | synarchive.com |
Furan-Substituted Hexenols and their Synthesis
The incorporation of a furan (B31954) ring into the hexenol structure creates compounds with distinct chemical properties and potential applications. The synthesis of these molecules can be approached in several ways, either by constructing the furan ring from a suitably functionalized hexenol precursor or by attaching a pre-formed furan to the hexene chain.
Synthesis: A classic method for forming the furan ring is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.orgalfa-chemistry.comorganic-chemistry.org To apply this to a hexenol derivative, one would need to synthesize a 1,4-dicarbonyl-containing hexenol, which could then be cyclized.
More modern and direct methods often utilize transition metal catalysis. Gold- and palladium-catalyzed reactions, for example, can facilitate the cyclization of precursors like γ-alkynyl allylic alcohols or (Z)-2-en-4-yn-1-ols directly into substituted furans under mild conditions. organic-chemistry.orgacs.orgacs.org This approach is highly efficient for creating polysubstituted furans. acs.orgnih.gov The synthesis begins with an appropriately designed hexenol derivative containing an alkyne, which then undergoes an intramolecular cyclization to form the furan ring as part of the hexenol backbone. acs.orgacs.org
Sulfur-Containing Analogues (e.g., 3-mercapto-3-methyl-hexan-1-ol)
Replacing an oxygen atom with sulfur introduces unique properties, as thiols have different reactivity and sensory characteristics compared to alcohols. 3-Mercapto-3-methyl-hexan-1-ol is a well-studied sulfur-containing analogue.
Synthesis: The controlled chemical synthesis of 3-mercapto-3-methyl-hexan-1-ol requires the precise introduction of a primary alcohol and a tertiary thiol. Strategies for enantioselective synthesis can be adapted from methods like the Sharpless asymmetric epoxidation of a suitable allylic alcohol precursor.
Reactivity: This molecule possesses two key functional groups: the primary alcohol (-OH) and the tertiary thiol (-SH). The thiol group is nucleophilic and susceptible to oxidation, readily forming disulfides (R-S-S-R) or, under stronger conditions, sulfonic acids. The alcohol group can undergo standard reactions such as oxidation to an aldehyde or carboxylic acid, or esterification. The presence of both groups makes it a versatile building block for further chemical modification.
Comparative Studies on Isomeric Methylhexenols
Isomers are compounds that share the same molecular formula but have different arrangements of atoms. In the case of methylhexenols, isomers can differ in the position of the methyl group or the location of the carbon-carbon double bond. These structural differences, though seemingly minor, can lead to significant variations in physical properties, stability, and chemical reactivity.
Comparative studies on isomers of related compounds, such as the five isomers of hexane (B92381), have shown clear differences in reactivity. For instance, during low-temperature oxidation, n-hexane is the most reactive, followed by the methyl-pentanes, with the more branched dimethyl-butanes being the least reactive. researchgate.net This trend is attributed to the different types of C-H bonds and the stability of the radical intermediates formed.
Similarly, the thermodynamic stability of isomers can be compared by analyzing their standard enthalpies of formation. Studies on methyl methylanthranilate isomers show that stability is influenced by a combination of inductive effects, resonance, and steric hindrance between substituent groups. mdpi.com An isomer with unfavorable steric interactions will be less stable (have a higher enthalpy of formation) than one where the groups are positioned to minimize steric strain. mdpi.com
Applying these principles to methylhexenol isomers, one would expect to find:
Different Reactivity: The position of the double bond influences its steric accessibility and electronic properties, affecting its reactivity in electrophilic additions or oxidations. The location of the methyl group can also create steric hindrance, directing reactions to less crowded sites.
Varying Stability: Isomers with more substituted double bonds (e.g., trisubstituted vs. disubstituted) are generally more thermodynamically stable. Steric repulsion between the methyl group and other parts of the molecule can decrease stability.
Stereoisomeric Characterization and Reactivity Differences
Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional orientation of their atoms. For this compound, two types of stereoisomerism are relevant:
Geometric Isomerism (E/Z): Due to the restricted rotation around the C=C double bond, the substituents can be arranged in either an E (entgegen, opposite) or Z (zusammen, together) configuration. studymind.co.uk
Optical Isomerism (R/S): If a carbon atom is chiral (bonded to four different groups), it can exist as one of two enantiomers (R or S). In this compound, the C3 carbon is not chiral as it is part of a double bond. However, in derivatives where the double bond is reduced, such as 3-mercapto-3-methyl-hexan-1-ol, the C3 carbon becomes a chiral center.
The different spatial arrangements in stereoisomers can lead to profound differences in chemical reactivity, especially in reactions involving chiral reagents or catalysts, such as enzymes. A striking example is the enzymatic oxidation of E- and Z-allylic primary alcohols by unspecific peroxygenases (UPOs). whiterose.ac.ukresearchgate.netosunalab.com
E-isomers are typically oxidized to form aldehydes and carboxylic acids. whiterose.ac.ukresearchgate.net
Z-isomers , under the exact same conditions, undergo epoxidation at the double bond with excellent enantioselectivity (>99% ee). whiterose.ac.ukresearchgate.net
This divergent reactivity highlights how the geometry of the starting material dictates its binding orientation within the enzyme's active site, leading to completely different reaction pathways. researchgate.netosunalab.com This principle, where E/Z isomerism impacts reaction outcomes, is a critical consideration in organic synthesis and biocatalysis. studymind.co.uk
| Isomer Configuration | Primary Reaction Product | Reference |
|---|---|---|
| E-Isomer | Carboxylic Acid / Aldehyde | whiterose.ac.ukresearchgate.net |
| Z-Isomer | Epoxide | whiterose.ac.ukresearchgate.net |
Advanced Analytical and Characterization Methodologies for 3 Methylhex 2 En 1 Ol Research
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques provide fundamental insights into the molecular architecture of 3-Methylhex-2-en-1-ol (B1624107), confirming its atomic connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, for detailed structural and stereochemical analysis)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. Both ¹H-NMR and ¹³C-NMR are utilized to map the carbon and hydrogen framework of the molecule.
¹H-NMR Spectroscopy provides detailed information about the chemical environment of each proton. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants are key parameters for assigning protons to their respective positions in the molecule. For the (E)-isomer of this compound, the protons on the double bond and the methylene (B1212753) group adjacent to the hydroxyl group exhibit characteristic signals. The diastereomeric ratio of related compounds can be determined by ¹H NMR analysis. chemspider.comacs.org
¹³C-NMR Spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal, with its chemical shift indicating its electronic environment. Carbons involved in the double bond, the carbon bearing the hydroxyl group, and the aliphatic carbons of the hexyl chain and methyl group all resonate at characteristic frequencies. The electronegativity of attached atoms significantly affects the chemical shift, with carbons bonded to oxygen appearing at a higher chemical shift. chemguide.co.uklibretexts.org For instance, in related unsaturated alcohols, the C-O carbon typically appears in the 50-65 ppm range. chemguide.co.uk
Interactive Data Table: Predicted NMR Data for (E)-3-Methylhex-2-en-1-ol
| Atom | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |
| C1-H₂ | ~4.1 | d | ~59 |
| C2-H | ~5.4 | t | ~125 |
| C3 | - | - | ~140 |
| C3-CH₃ | ~1.7 | s | ~16 |
| C4-H₂ | ~2.0 | q | ~30 |
| C5-H₂ | ~1.4 | sextet | ~23 |
| C6-H₃ | ~0.9 | t | ~14 |
| O-H | variable | s | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Fragmentation Patterns and Exact Mass Determination
Mass Spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns. The molecular formula for this compound is C₇H₁₄O, corresponding to a molecular weight of approximately 114.19 g/mol . nih.gov
When subjected to electron ionization (EI), the this compound molecule loses an electron to form a molecular ion (M⁺). This ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For allylic alcohols, common fragmentation pathways include the loss of a water molecule (M-18), an alkyl radical, or cleavage alpha to the oxygen atom. researchgate.net The analysis of these fragments helps to piece together the original structure.
Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Notes |
| 114 | [C₇H₁₄O]⁺ | Molecular Ion (M⁺) |
| 99 | [M - CH₃]⁺ | Loss of a methyl group |
| 96 | [M - H₂O]⁺ | Loss of a water molecule |
| 85 | [M - C₂H₅]⁺ | Loss of an ethyl group |
| 71 | [M - C₃H₇]⁺ | Loss of a propyl group |
| 57 | [C₄H₉]⁺ | Butyl cation |
| 43 | [C₃H₇]⁺ | Propyl cation |
Note: The relative intensities of the fragments can provide further structural clues.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its hydroxyl (-OH) group and carbon-carbon double bond (C=C).
The O-H stretching vibration of the alcohol typically appears as a strong, broad band in the region of 3200-3600 cm⁻¹. orgchemboulder.comquimicaorganica.org The C-O stretching vibration is observed in the 1000-1260 cm⁻¹ region. orgchemboulder.com The C=C stretching vibration of the alkene will produce a band in the 1640-1680 cm⁻¹ region. Additionally, C-H stretching vibrations from the sp² hybridized carbons of the double bond are expected just above 3000 cm⁻¹, while those from the sp³ hybridized carbons of the alkyl chain will appear just below 3000 cm⁻¹. researchgate.net
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H | Stretching | 3200-3600 | Strong, Broad |
| C-H (sp²) | Stretching | 3010-3095 | Medium |
| C-H (sp³) | Stretching | 2850-2960 | Strong |
| C=C | Stretching | 1640-1680 | Medium |
| C-O | Stretching | 1000-1260 | Strong |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures or natural extracts, assessing its purity, and resolving its stereoisomers.
High-Performance Liquid Chromatography (HPLC) for Purity and Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For a relatively volatile compound like this compound, derivatization may be employed to enhance its detection by UV or fluorescence detectors. molnar-institute.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common approach for separating alcohols and other moderately polar compounds. nih.gov
The purity of a this compound sample can be determined by analyzing the chromatogram for the presence of extraneous peaks. The percentage purity is calculated based on the relative area of the main peak corresponding to the compound of interest. Method development in HPLC involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape. nih.gov
Gas Chromatography (GC) for Volatile Compound Analysis and Stereoisomer Separation
Gas Chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. researchgate.net In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases.
GC is particularly well-suited for the analysis of terpenes and related alcohols. sigmaaldrich.com A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection. researchgate.net The retention time, the time it takes for a compound to travel through the column, is a characteristic property used for identification.
Furthermore, GC is a powerful tool for the separation of stereoisomers, including the E/Z isomers and enantiomers of this compound. Chiral stationary phases, often based on cyclodextrin (B1172386) derivatives, are employed to resolve enantiomers. gcms.czchromatographyonline.com The separation of cis/trans isomers can often be achieved on standard non-polar or polar capillary columns due to differences in their boiling points and interactions with the stationary phase. The enantiomeric ratio of a sample can be accurately determined by GC analysis. acs.org
Chiral Chromatography for Enantiomeric Excess Determination
The enantiomers of a chiral molecule, despite having nearly identical physical and chemical properties, can exhibit profound differences in biological activity. Consequently, the determination of the enantiomeric excess (ee), which quantifies the purity of a sample with respect to its enantiomers, is of paramount importance. Chiral chromatography is a cornerstone technique for this purpose, enabling the separation and quantification of individual enantiomers. wisc.edusigmaaldrich.com
Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be adapted for chiral separations by employing a chiral stationary phase (CSP). sigmaaldrich.comnih.gov These CSPs create a chiral environment where the transient diastereomeric complexes formed with the enantiomers of the analyte have different energies, leading to different retention times and thus, separation.
Commonly used CSPs for the separation of chiral alcohols like this compound include derivatives of cyclodextrins and amino acids. wisc.edunih.govgcms.cz The choice of the CSP, mobile phase composition (for HPLC) or carrier gas and temperature program (for GC), and the detector are critical parameters that must be optimized to achieve baseline separation of the enantiomers.
For instance, in the gas chromatographic separation of chiral compounds, cyclodextrin-based columns such as those with permethylated beta-cyclodextrin (B164692) have demonstrated effectiveness. gcms.cz The optimization of parameters like linear velocity and temperature ramp rate is crucial for maximizing the resolution between enantiomers. gcms.cz Similarly, in chiral HPLC, polysaccharide-based CSPs are widely used, and the mobile phase composition, often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, plays a key role in achieving separation.
The following interactive table summarizes typical chiral chromatography conditions that could be adapted for the analysis of this compound, based on methodologies used for structurally similar chiral alcohols.
Table 1: Representative Chiral Chromatography Parameters for the Analysis of Chiral Alcohols
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Chiral Stationary Phase (CSP) | Cyclodextrin-based (e.g., Cyclodex-B, Cyclosil-B) wisc.edu | Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H) wiley-vch.de |
| Mobile Phase / Carrier Gas | Helium or Hydrogen wisc.edugcms.cz | n-Hexane / Isopropanol mixtures researchgate.net |
| Temperature Program / Flow Rate | Temperature ramp (e.g., 40°C to 200°C at 2°C/min) gcms.cz | Isocratic flow (e.g., 1 mL/min) researchgate.net |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV Detector or Circular Dichroism (CD) Detector uma.es |
| Typical Analytes | Volatile chiral alcohols and their derivatives nih.gov | Chiral alcohols and non-volatile derivatives wiley-vch.de |
Advanced Detection Methods in Complex Chemical and Biological Matrices
Detecting and quantifying this compound in complex matrices such as biological fluids (e.g., plasma, urine) or environmental samples presents significant analytical challenges due to the presence of numerous interfering substances. rsc.org Advanced detection methods, often coupled with powerful separation techniques, are essential to achieve the required sensitivity and selectivity.
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds in complex mixtures. researchgate.net The gas chromatograph separates the components of the mixture, and the mass spectrometer provides highly specific detection and structural information, allowing for the unambiguous identification and quantification of the target analyte even at low concentrations. For the analysis of this compound, derivatization may sometimes be employed to improve its volatility and chromatographic behavior.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is another powerful tool, particularly for less volatile compounds or those that are thermally labile. researchgate.netresearchgate.net This technique offers excellent selectivity and sensitivity, making it suitable for trace-level analysis in complex biological and environmental matrices. The use of stable isotope dilution analysis (SIDA), where a known amount of an isotopically labeled standard of the analyte is added to the sample, can further enhance the accuracy and precision of quantification by correcting for matrix effects and variations in sample preparation and instrument response. researchgate.netresearchgate.net
In recent years, novel detection strategies have emerged to further enhance sensitivity. For instance, chemiluminescent probes, particularly those based on adamantylidene 1,2-dioxetane, offer a promising alternative for the analysis of biomarkers in body fluids. rsc.org These probes can be designed to react specifically with the analyte of interest, producing light as a signal. This approach eliminates the need for external light excitation, thereby reducing background interference and improving the signal-to-noise ratio, leading to highly sensitive detection. rsc.org
The following interactive table summarizes advanced detection methods applicable to the analysis of this compound in complex matrices.
Table 2: Advanced Detection Methods for this compound in Complex Matrices
| Technique | Principle | Advantages | Typical Applications |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by GC followed by detection and identification based on mass-to-charge ratio. researchgate.net | High selectivity, structural information, well-established for volatile compounds. | Environmental analysis, flavor and fragrance analysis, metabolomics. |
| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Separation by HPLC with highly selective detection using two stages of mass analysis. researchgate.netresearchgate.net | High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds. researchgate.net | Analysis of biological fluids (blood, urine), food and beverage analysis, pharmaceutical analysis. researchgate.net |
| Chemiluminescent Probes | Analyte-specific reaction triggers a chemical reaction that produces light. rsc.org | Extremely high sensitivity, low background signal, no need for external light source. rsc.org | Ultrasensitive detection of biomarkers in clinical diagnostics. rsc.org |
Computational and Theoretical Investigations of 3 Methylhex 2 En 1 Ol
Molecular Modeling and Conformational Analysis
Molecular modeling of 3-Methylhex-2-en-1-ol (B1624107) provides a foundational understanding of its structural characteristics. Key to its behavior is its conformational flexibility, which can be inferred from several computed molecular descriptors.
The structure of this compound features three rotatable bonds. This count, a result of computational analysis, indicates the degree of flexibility in the molecule's carbon backbone. Rotation around these single bonds allows the molecule to adopt various spatial arrangements, or conformers. The presence of a double bond introduces rigidity in that section of the molecule, specifically for the (E)-isomer, fixing the geometry around the C2-C3 bond. nih.gov
A critical parameter derived from molecular modeling is the Topological Polar Surface Area (TPSA), which for this compound is calculated to be 20.2 Ų. nih.gov This value, representing the surface area of polar atoms (in this case, the oxygen of the hydroxyl group), is instrumental in predicting the molecule's transport properties and its ability to form hydrogen bonds. The "Complexity" of the molecule, another computed descriptor, is rated at 74.5, offering a numerical representation of its structural intricacy based on its elements and bonds. nih.gov
Reaction Pathway Elucidation and Transition State Analysis
Detailed computational studies specifically elucidating the reaction pathways and transition state analyses for reactions involving this compound are not extensively available in the public domain. Such investigations would typically employ methods like Density Functional Theory (DFT) to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products.
These analyses would calculate the energy of transition states—the highest energy points along a reaction coordinate—to determine activation energies and predict reaction rates. For an allylic alcohol like this compound, common reactions for theoretical study would include oxidation of the alcohol to an aldehyde, esterification, or reactions involving the double bond, such as electrophilic addition. However, specific published findings on these pathways for this molecule could not be identified.
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations provide valuable data on the electronic structure of this compound, which in turn helps predict its reactivity and physical properties.
One of the most common computationally-derived properties is the partition coefficient, XLogP3. For this compound, the calculated XLogP3 value is 2. nih.gov This value indicates a higher affinity for a nonpolar solvent (like octanol) compared to a polar solvent (water), suggesting the molecule is moderately lipophilic. This is consistent with its structure, which includes a six-carbon nonpolar tail and a single polar hydroxyl group.
The distribution of electron density, a primary output of quantum chemical calculations, dictates the molecule's reactivity. The electron-rich double bond and the lone pairs on the hydroxyl oxygen are predicted to be the primary sites for chemical reactions. The hydroxyl group can act as a nucleophile or a proton donor, while the double bond is susceptible to attack by electrophiles.
<
| Property | Computed Value | Predicted Behavior | Source |
|---|---|---|---|
| XLogP3-AA | 2 | Moderately lipophilic | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | Can donate one hydrogen bond (from -OH) | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 1 | Can accept one hydrogen bond (at O) | PubChem nih.gov |
Simulations of Intermolecular Interactions
While specific molecular dynamics (MD) or Monte Carlo simulations for this compound are not found in the surveyed literature, the parameters for such simulations are derived from the computational data discussed previously.
Simulations would model the interactions between multiple this compound molecules or with solvent molecules. Key interactions would be dominated by hydrogen bonding and van der Waals forces. Computational models predict the molecule has one hydrogen bond donor (the hydroxyl hydrogen) and one hydrogen bond acceptor (the hydroxyl oxygen). nih.gov
In a simulation of bulk liquid this compound, these hydrogen bonds would lead to the formation of transient chains or clusters, influencing properties like boiling point and viscosity. In aqueous solution, simulations would show the polar hydroxyl group interacting favorably with water molecules, while the nonpolar alkyl chain would induce local ordering of water, a phenomenon known as the hydrophobic effect. These simulations rely on the force fields developed from quantum chemical calculations to accurately model the intermolecular potential energy.
Conclusion and Future Research Directions
Synthesis of 3-Methylhex-2-en-1-ol (B1624107): Advancements and Challenges
The efficient and stereoselective synthesis of this compound remains a critical area for development. Current synthetic strategies often rely on classical organometallic additions to α,β-unsaturated aldehydes or the reduction of corresponding esters. However, these methods can present challenges in terms of reagent control, waste generation, and scalability.
Advancements:
Future advancements are anticipated in the realm of catalytic, asymmetric synthesis. The development of novel chiral catalysts could enable the direct and enantioselective construction of this compound from simple precursors, a significant step forward in efficiency and sustainability. Furthermore, biocatalytic approaches, employing engineered enzymes, could offer highly selective and environmentally benign synthetic routes.
Challenges:
A primary challenge lies in achieving high levels of stereocontrol, particularly in creating specific isomers of this compound. The development of synthetic methods that can selectively produce either the (E) or (Z) isomer, as well as control the chirality at the C3 position, is a significant hurdle. Overcoming this will require the design of highly specific catalysts and a deeper understanding of the reaction mechanisms.
| Synthetic Approach | Potential Advancements | Key Challenges |
| Organometallic Chemistry | Development of more selective and reactive organometallic reagents. | Stoichiometric use of reagents, generation of metallic waste. |
| Catalytic Methods | Design of novel chiral catalysts for asymmetric synthesis. | Catalyst stability, turnover number, and cost. |
| Biocatalysis | Engineering of enzymes for high stereoselectivity. | Enzyme stability, substrate scope, and reaction conditions. |
Unexplored Reactivity and Novel Transformations
The reactivity of this compound is largely dictated by its two key functional groups: the hydroxyl group and the carbon-carbon double bond. While standard reactions of allylic alcohols, such as oxidation to 3-methylhex-2-en-1-one, are known, a vast expanse of its chemical reactivity remains uncharted.
Future research should focus on exploring novel transformations that leverage the unique electronic and steric properties of this molecule. For instance, investigating its participation in pericyclic reactions, such as Diels-Alder or ene reactions, could lead to the rapid construction of complex molecular architectures. Furthermore, the development of new catalytic systems for reactions such as asymmetric epoxidation, dihydroxylation, or metathesis involving this compound could yield a diverse array of valuable chiral building blocks.
Potential for Design of Advanced Materials and Functional Molecules
The bifunctional nature of this compound makes it an attractive monomer for the synthesis of advanced materials. Its hydroxyl group can be readily converted into a variety of polymerizable functionalities, such as acrylates or ethers. The pendant alkene group can then be used for post-polymerization modification, allowing for the introduction of a wide range of chemical functionalities. This could lead to the development of novel polymers with tailored properties for applications in areas such as coatings, adhesives, and drug delivery.
Moreover, this compound can serve as a precursor for the synthesis of functional molecules. Its structure is reminiscent of certain natural products and fragrances. For example, it could be a building block for the synthesis of novel fragrance compounds, leveraging its specific stereochemistry to elicit unique olfactory responses.
Interdisciplinary Research Opportunities with Biological and Ecological Systems
The structural similarity of this compound to known semiochemicals, such as the anti-aggregative pheromone 3-methylcyclohex-2-en-1-ol isolated from Dendroctonus beetles, suggests intriguing possibilities for its role in biological and ecological systems. medchemexpress.com Future interdisciplinary research could investigate the potential of this compound and its derivatives as insect attractants, repellents, or communication agents.
This line of inquiry could have significant implications for agriculture and forestry in the development of sustainable pest management strategies. Furthermore, exploring the metabolism and environmental fate of this compound is crucial for understanding its ecological impact and for the development of biodegradable materials and chemicals. The biological activity of this compound and its derivatives against various cell lines or microorganisms also warrants investigation, potentially uncovering new therapeutic leads.
Q & A
What synthetic methodologies are most effective for producing 3-Methylhex-2-en-1-ol with stereochemical control?
Answer:
The stereoselective synthesis of this compound often involves allylic transmetallation reactions. For example, transmetallation of stannane precursors (e.g., tributyl- or triphenylstannanes) with tin(IV) chloride generates allyltin trichloride intermediates, which react with aldehydes to yield (Z)-configured products . Key steps include:
- Reagent selection : Tin reagents (SnCl₄) for intermediate stabilization.
- Reaction conditions : Low temperatures (−78°C to 0°C) to minimize side reactions.
- Stereochemical analysis : Confirmed via NMR coupling constants and NOESY experiments.
Table 1: Example Reaction Parameters
| Precursor | Catalyst | Temperature | Product Configuration | Yield |
|---|---|---|---|---|
| Tributylstannane derivative | SnCl₄ | −78°C | (Z)-isomer | 75% |
How can researchers resolve contradictions in reported 1^11H and 13C^{13}\text{C}13C NMR data for this compound?
Answer:
Discrepancies in spectroscopic data often arise from solvent effects, impurities, or tautomeric equilibria. To address this:
- Standardization : Use deuterated solvents (e.g., CDCl₃) and internal standards (TMS) for calibration .
- Advanced techniques : Employ 2D NMR (HSQC, HMBC) to unambiguously assign signals.
- Cross-validation : Compare data with computational predictions (DFT-based NMR shifts) and high-resolution mass spectrometry (HRMS) .
Example contradiction resolution:
A reported doublet at δ 5.45 ppm (J = 6.5 Hz) for the alkene proton was confirmed via COSY to correlate with adjacent methyl groups, ruling out alternative structures .
What are the critical safety considerations for handling this compound in laboratory settings?
Answer:
Key safety protocols include:
- Ventilation : Use fume hoods to avoid inhalation (flash point: 38.5°C) .
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Table 2: Safety Data Overview
| Property | Value | Source |
|---|---|---|
| Flash Point | 38.5°C | |
| Autoignition Temperature | Not reported (assume >200°C) | |
| Storage Conditions | Cool, ventilated area |
How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:
- Predict transition states : Identify energetically favorable pathways for electrophilic additions.
- Solvent modeling : Simulate solvent effects (e.g., THF vs. water) on reaction kinetics .
- Validate intermediates : Compare computed IR spectra with experimental data to confirm intermediates like allyltin trichlorides .
Case study: DFT analysis of the transmetallation step revealed a Gibbs free energy barrier of 25 kcal/mol, consistent with observed reaction rates at −78°C .
What strategies optimize the isolation and purification of this compound from complex reaction mixtures?
Answer:
Effective purification methods include:
- Distillation : Fractional distillation under reduced pressure (bp: 138°C at 760 mmHg) .
- Chromatography : Flash column chromatography with silica gel and ethyl acetate/hexane gradients.
- Crystallization : Low-temperature recrystallization in diethyl ether for high-purity isolates .
Table 3: Typical Chromatography Conditions
| Stationary Phase | Mobile Phase | Rf Value | Purity (HPLC) |
|---|---|---|---|
| Silica gel (230–400 mesh) | 30% EtOAc/Hexane | 0.45 | >98% |
How do steric and electronic effects influence the regioselectivity of this compound in Diels-Alder reactions?
Answer:
The electron-rich alkene in this compound acts as a dienophile. Steric hindrance from the methyl group directs endo selectivity, while electron-donating hydroxyl groups enhance reactivity.
- Experimental validation : X-ray crystallography of cycloadducts confirms endo transition states .
- Kinetic studies : Second-order rate constants correlate with Hammett substituent constants (σ⁺) .
What advanced techniques validate the enantiomeric purity of synthetic this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
